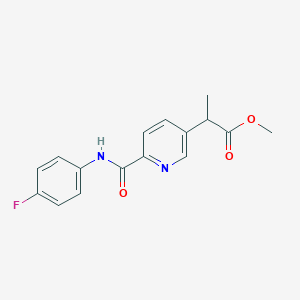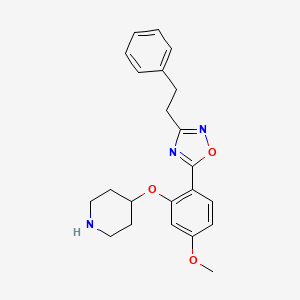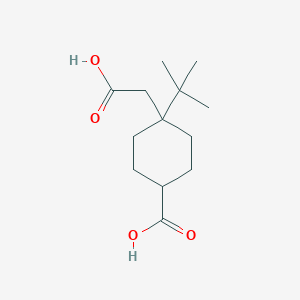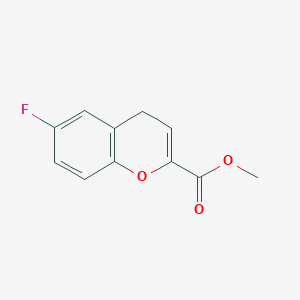
(Z)-2-(((2-Amino-5-nitrophenyl)(2-chlorophenyl)methylene)amino)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-(((2-Amino-5-nitrophenyl)(2-chlorophenyl)methylene)amino)acetic acid is a complex organic compound with a molecular formula of C₁₃H₁₀N₂O₃. This compound features a nitro group (-NO₂), an amino group (-NH₂), and a chloro group (-Cl) attached to a benzene ring, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(((2-Amino-5-nitrophenyl)(2-chlorophenyl)methylene)amino)acetic acid typically involves the following steps:
Nitration: : The starting material, 2-chloroaniline, undergoes nitration to introduce the nitro group, forming 2-amino-5-nitrochlorobenzene.
Condensation: : The nitro-substituted aniline is then condensed with chloroform in the presence of a strong base, such as sodium hydroxide, to form the Schiff base.
Hydrolysis: : The Schiff base undergoes hydrolysis to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The amino group can be oxidized to form a nitroso or nitro group.
Reduction: : The nitro group can be reduced to an amine.
Substitution: : The chloro group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: : Typical reducing agents include iron (Fe) and hydrogen gas (H₂).
Substitution: : Nucleophiles such as sodium hydroxide (NaOH) can be used for substitution reactions.
Major Products Formed
Oxidation: : Formation of nitroso derivatives or nitro compounds.
Reduction: : Formation of amine derivatives.
Substitution: : Formation of various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
This compound has several applications in scientific research, including:
Chemistry: : Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: : Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Utilized in the production of dyes, pigments, and other chemical products.
Mecanismo De Acción
The mechanism by which (Z)-2-(((2-Amino-5-nitrophenyl)(2-chlorophenyl)methylene)amino)acetic acid exerts its effects involves its interaction with molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The amino group can form hydrogen bonds and interact with enzymes and receptors.
Comparación Con Compuestos Similares
This compound is unique due to its specific combination of functional groups. Similar compounds include:
2-Amino-5-nitrophenol: : Similar structure but lacks the chloro group.
2-Amino-5-nitrobenzoic acid: : Similar nitro and amino groups but different carboxylic acid functionality.
2-Chloroaniline: : Similar chloro group but lacks the nitro and amino groups.
These compounds differ in their reactivity and applications, highlighting the uniqueness of (Z)-2-(((2-Amino-5-nitrophenyl)(2-chlorophenyl)methylene)amino)acetic acid.
Propiedades
Fórmula molecular |
C15H12ClN3O4 |
|---|---|
Peso molecular |
333.72 g/mol |
Nombre IUPAC |
2-[[(2-amino-5-nitrophenyl)-(2-chlorophenyl)methylidene]amino]acetic acid |
InChI |
InChI=1S/C15H12ClN3O4/c16-12-4-2-1-3-10(12)15(18-8-14(20)21)11-7-9(19(22)23)5-6-13(11)17/h1-7H,8,17H2,(H,20,21) |
Clave InChI |
BWZKKUURCMJZJL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=NCC(=O)O)C2=C(C=CC(=C2)[N+](=O)[O-])N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


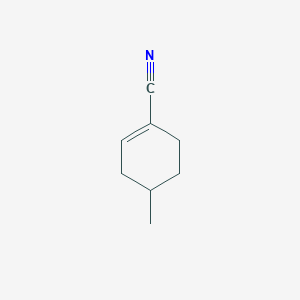
![6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B15355547.png)
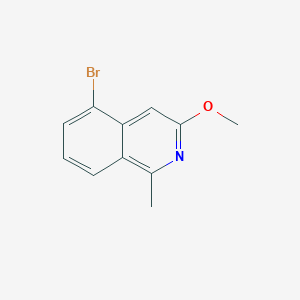
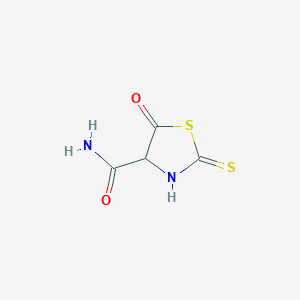
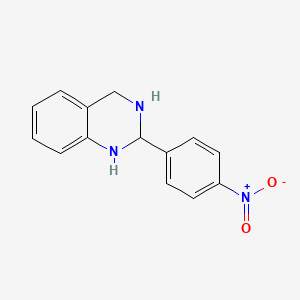
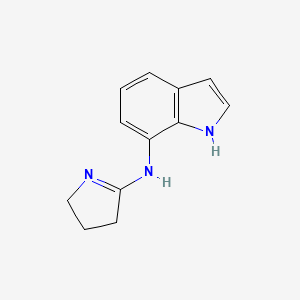
![N-(3-methoxyphenyl)-5-phenyl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B15355581.png)
![methyl 8-chloro-2-(1H-imidazol-1-yl)-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B15355589.png)
